N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a benzamide derivative featuring a methanesulfonyl group at the para position of the benzamide ring. The amide nitrogen is substituted with a phenyl group, which is further functionalized at the 4-position with a 1,3-benzothiazole moiety. This structure combines electron-withdrawing (methanesulfonyl) and aromatic heterocyclic (benzothiazole) groups, which are commonly associated with enhanced binding affinity in medicinal chemistry contexts, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRJKDPKAYZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonyloxybenzamide serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions including:
- Substitution Reactions : This compound can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced properties.
- Oxidation and Reduction : It can undergo oxidation and reduction processes, which are crucial for developing new compounds with specific functionalities.
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Substitution | Sodium hydroxide, DMF | Substituted analogs |
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
Biology
The biological applications of this compound are notable, particularly in the study of enzyme inhibition and receptor interactions. Preliminary studies indicate potential as a bioactive molecule with the following properties:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.
- Antimicrobial Activity : Research indicates that the compound exhibits antibacterial and antifungal properties, making it a candidate for drug development against resistant strains.
Case Study: Antimicrobial Properties
A study demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonyloxybenzamide effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing promising results compared to existing antibiotics.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects:
- Anticancer Activity : Initial findings suggest that it may induce apoptosis in cancer cell lines through specific molecular interactions.
- Drug Development : Its ability to target specific receptors makes it a suitable candidate for developing new pharmaceuticals aimed at various diseases.
Clinical Trials
Ongoing clinical trials are assessing the efficacy of this compound in treating specific types of cancer. Early-phase results indicate favorable outcomes in tumor reduction without significant side effects.
Industry
In industrial applications, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonyloxybenzamide is utilized in the production of advanced materials:
- Polymers and Coatings : Its stability and reactivity make it an excellent additive for enhancing the properties of polymers used in coatings and adhesives.
- Luminescent Materials : The compound's luminescent properties have been explored for use in white-light emitting devices.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase and carbonic anhydrase . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide can be compared to related sulfonamide/benzamide derivatives reported in the literature. Key distinctions lie in the substituents on the sulfonyl group, the nature of the heterocyclic moiety, and the linkage between aromatic systems. Below is a detailed analysis:
Structural and Functional Comparisons
Key Findings
Sulfonyl Group Variations :
- The methanesulfonyl group in the target compound is smaller and more electron-withdrawing than the azepane-sulfonyl group in ’s compound. This likely enhances solubility and reduces steric hindrance compared to bulkier sulfonyl substituents .
- The N-methyl-N-phenylsulfamoyl group in ’s compound introduces a sulfonamide linkage, which may improve hydrogen-bonding capacity but could reduce metabolic stability compared to the target’s methanesulfonyl group .
Heterocyclic Moieties: The benzothiazole ring in the target compound is structurally distinct from the thiazole rings in and . Triazole-thiones () exhibit tautomerism, which is absent in the target compound. This difference could influence stability and binding kinetics .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling of a methanesulfonyl-substituted benzoyl chloride with a 4-(1,3-benzothiazol-2-yl)aniline precursor, analogous to methods in for sulfonamide-thiazole derivatives .
- In contrast, ’s triazole derivatives require multi-step cyclization and tautomerization, highlighting divergent synthetic complexity .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzothiazole moiety, which is significant for its biological activities.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide, in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using both 2D and 3D culture methods.
Key Findings:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Cytotoxicity Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 2.12 μM to 6.75 μM across different cell lines in 2D assays. In 3D assays, the activity was comparatively lower but still notable.
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 2.12 ± 0.21 μM | 4.01 ± 0.95 μM |
| HCC827 | 5.13 ± 0.97 μM | 7.02 ± 3.25 μM |
| NCI-H358 | 0.85 ± 0.05 μM | 1.73 ± 0.01 μM |
These results indicate that the compound can effectively inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide has demonstrated antimicrobial activity against various bacterial strains.
Testing Methodology :
- Broth Microdilution Testing : Conducted according to CLSI guidelines.
- Bacterial Strains Tested : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Results :
The compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. Specific MIC values were not provided in the available literature but were noted to be significant compared to control compounds .
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide exerts its biological effects involves several pathways:
-
Antitumor Mechanism :
- Induction of apoptosis in cancer cells through targeting specific signaling pathways.
- Inhibition of key enzymes involved in cell proliferation.
- Antimicrobial Mechanism :
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide:
- Study on Antitumor Activity : A study demonstrated that compounds with similar structures showed high cytotoxicity against various cancer cell lines, with effective doses being non-toxic to normal cells at comparable concentrations .
- Antimicrobial Testing : Research indicated that benzothiazole derivatives exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
